Resminostat hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Resminostat hydrochloride is an orally administered histone deacetylase inhibitor. It has shown potential as a novel therapy for a broad spectrum of oncology indications, both as a monotherapy and in combination with other anti-cancer drugs . This compound selectively inhibits class I, IIb, and IV histone deacetylase enzymes, with a particular specificity toward inhibiting the protein histone deacetylase 6, which is active in metastasis .

Métodos De Preparación

The synthesis of resminostat hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .

Análisis De Reacciones Químicas

Resminostat hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Resminostat hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the effects of histone deacetylase inhibition on gene expression and protein function.

Biology: this compound is employed in research to understand the role of histone deacetylases in cellular processes such as differentiation, proliferation, and apoptosis.

Medicine: The compound is being investigated for its therapeutic potential in treating various cancers, including cutaneous T-cell lymphoma, hepatocellular carcinoma, and Hodgkin’s lymphoma

Mecanismo De Acción

Resminostat hydrochloride exerts its effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins . This results in changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . The compound also enhances the immunogenicity of tumors by increasing natural killer cell recognition and killing, and by increasing the expression and presentation of tumor-associated antigens .

Comparación Con Compuestos Similares

Resminostat hydrochloride is unique in its selectivity for class I, IIb, and IV histone deacetylases, particularly histone deacetylase 6 . Similar compounds include:

Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: A histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.

Belinostat: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma. This compound’s specificity for histone deacetylase 6 and its potential for combination therapy make it a promising candidate for further research and development.

Actividad Biológica

Resminostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant compound in cancer therapy. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Resminostat operates primarily by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting these enzymes, resminostat promotes the acetylation of histones and non-histone proteins, thereby altering gene expression patterns that are crucial for tumor growth and survival.

- HDAC Inhibition Profile : Resminostat selectively inhibits class I, IIb, and IV HDACs, with notable activity against HDAC6. The IC50 values for HDAC1, 3, and 6 are approximately 42.5 nM, 50.1 nM, and 71.8 nM respectively .

- Induction of Apoptosis : In various cancer cell lines, including human myeloma cells (e.g., OPM-2, RPMI-8226), resminostat has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins such as Bim and Bax while downregulating anti-apoptotic factors like Bcl-xL .

Biological Activity in Cancer Models

Resminostat exhibits significant biological activity across various cancer types. Below are key findings from preclinical and clinical studies:

Preclinical Studies

- Cell Line Studies : In U266 myeloma cells, resminostat at concentrations as low as 5 µM induced histone H4 acetylation. At 10 µM, it completely suppressed cell growth and induced apoptosis .

- Xenograft Models : In vivo studies demonstrated that resminostat effectively inhibited tumor growth in xenograft models of human cancers. It showed synergistic effects when combined with other therapies like irinotecan and sorafenib .

Clinical Trials

- Phase I Study : A study involving 27 patients with biliary tract or pancreatic cancer assessed the safety and efficacy of resminostat in combination with S-1. The most common adverse events included thrombocytopenia and anorexia. The disease control rate was reported at 81.3% .

- Phase II Trials : Resminostat has been evaluated in multiple phase II trials for conditions such as hepatocellular carcinoma (HCC) and cutaneous T-cell lymphoma (CTCL). In the SHELTER study for HCC, it demonstrated a favorable safety profile with manageable side effects .

Safety Profile

Resminostat has been generally well tolerated across clinical studies:

- Adverse Events : Common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and thrombocytopenia. Most adverse events were mild to moderate and reversible .

- Clinical Tolerability : In a first-in-human trial, resminostat was administered at doses ranging from 100 mg to 800 mg with a recommended phase II dose established at 600 mg daily for five days every two weeks .

Case Studies

Several case studies have highlighted the efficacy of resminostat in specific patient populations:

- Mycosis Fungoides : A study focused on advanced mycosis fungoides patients indicated that resminostat could delay disease progression effectively .

- Combination Therapies : Research combining resminostat with oncolytic viruses showed enhanced tumor cell killing in pancreatic cancer models, suggesting potential for innovative combination therapies .

Summary of Findings

| Study Type | Cancer Type | Key Findings | Safety Profile |

|---|---|---|---|

| Preclinical | Myeloma | Induced apoptosis; suppressed cell growth | N/A |

| Phase I | Biliary/Pancreatic Cancer | Disease control rate of 81.3% | Thrombocytopenia, anorexia |

| Phase II | Hepatocellular Carcinoma | Favorable safety; manageable side effects | Mild to moderate adverse events |

| Case Study | Mycosis Fungoides | Delayed disease progression | N/A |

| Combination Therapy | Pancreatic Cancer | Enhanced efficacy with oncolytic virus | N/A |

Propiedades

IUPAC Name |

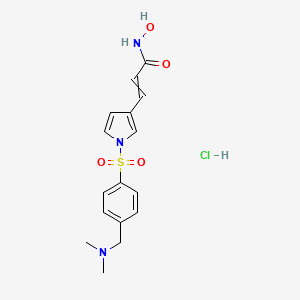

3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXPKDRKHXARHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.